molecular formula C26H24N2O4S2 B2419355 (3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone CAS No. 892299-51-3

(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

Cat. No.: B2419355
CAS No.: 892299-51-3
M. Wt: 492.61
InChI Key: SQCMHNNOGNRQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving (3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone are not detailed in the search results. Chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural motifs have been synthesized and characterized, providing foundational knowledge for further research. For instance, the synthesis and structural elucidation of related compounds, employing techniques such as FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry, pave the way for the exploration of similar compounds (M. FathimaShahana & A. Yardily, 2020). These methodologies are crucial for understanding the chemical properties and potential applications of novel compounds.

Molecular Docking and Antiviral Activity

Molecular docking studies are vital for predicting the interaction between a compound and a biological target, which is essential in drug design. A study involving a similar compound demonstrated the use of molecular docking to understand its antiviral activity and pharmacokinetic behavior (M. FathimaShahana & A. Yardily, 2020). This suggests potential applications in developing antiviral agents, where the compound's interactions with viral proteins or human cell receptors are key to its efficacy.

Antioxidant Properties

The antioxidant properties of compounds are of significant interest due to their potential in preventing oxidative stress-related diseases. The synthesis and evaluation of compounds for their in vitro antioxidant activities, as conducted in related studies, highlight the potential therapeutic applications of such compounds in treating conditions caused by oxidative stress (Yasin Çetinkaya, Hülya Göçer, A. Menzek, & I. Gülçin, 2012).

Anti-Tumor Activity

Compounds with structural similarities have been explored for their anti-tumor activities. For example, derivatives have shown cytotoxic activities selective against tumorigenic cell lines, suggesting their potential as anticancer agents. The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer properties of these compounds (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, & Y. Sugano, 2004).

Properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-32-20-13-11-19(12-14-20)28-26-25(34(30,31)21-15-9-17(2)10-16-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCMHNNOGNRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.